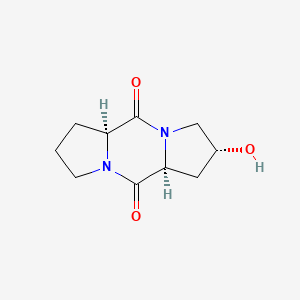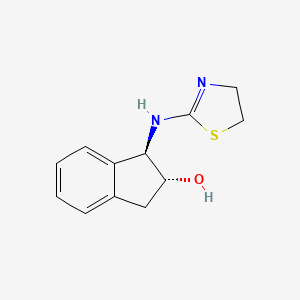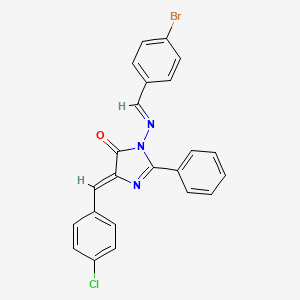
3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl- is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone ring with a 4-aminophenyl and a methyl group attached. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl- typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazine derivatives with 1,4-dicarbonyl compounds under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized pyridazinone derivatives, reduced dihydropyridazinones, and various substituted pyridazinone compounds.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and cardiovascular disorders.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting its anti-cancer properties.
相似化合物的比较
Similar Compounds
4,5-Dihydro-1,2,4-triazin-6(1H)-ones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
1,2,4-Triazoles: These compounds are also nitrogen-containing heterocycles with significant pharmacological properties.
Uniqueness
3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazinone ring with an aminophenyl and methyl group makes it a versatile compound for various applications.
属性
CAS 编号 |
117903-07-8 |
|---|---|
分子式 |
C11H13N3O |
分子量 |
203.24 g/mol |
IUPAC 名称 |
4-(4-aminophenyl)-3-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H13N3O/c1-7-10(6-11(15)14-13-7)8-2-4-9(12)5-3-8/h2-5,10H,6,12H2,1H3,(H,14,15) |
InChI 键 |
IBJHHNXUUIHLKO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NNC(=O)CC1C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




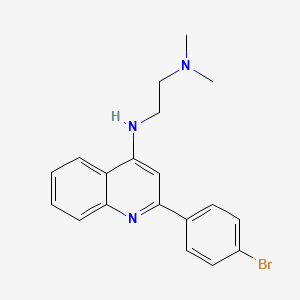

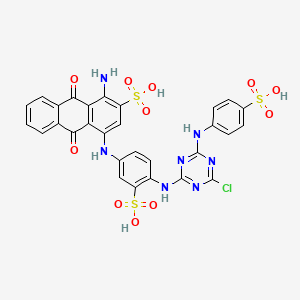
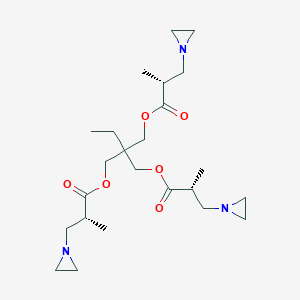
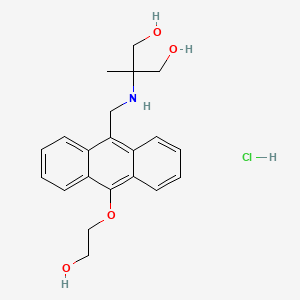
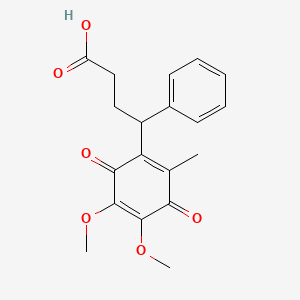
![1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12783334.png)
